Phenazine ethosulfate
Description
Structure
2D Structure
Properties
IUPAC Name |
5-ethylphenazin-5-ium;ethyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N2.C2H6O4S/c1-2-16-13-9-5-3-7-11(13)15-12-8-4-6-10-14(12)16;1-2-6-7(3,4)5/h3-10H,2H2,1H3;2H2,1H3,(H,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJKJPMLWJWQIH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=C2C=CC=CC2=NC3=CC=CC=C31.CCOS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065101 | |
| Record name | Phenazinium, 5-ethyl-, ethyl sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10510-77-7 | |
| Record name | Phenazine ethosulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10510-77-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenazine ethosulfate | |
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| Record name | Phenazine ethosulfate | |
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| Record name | Phenazinium, 5-ethyl-, ethyl sulfate (1:1) | |
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| Record name | Phenazinium, 5-ethyl-, ethyl sulfate | |
| Source | EPA DSSTox | |
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| Record name | 5-ethylphenazinium ethyl sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.937 | |
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| Record name | PHENAZINE ETHOSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A2K3Z3B9U | |
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Mechanistic Foundations of Phenazine Ethosulfate Activity
Electron Transfer Mechanisms Mediated by Phenazine (B1670421) Ethosulfate
The functionality of PES is fundamentally rooted in its ability to accept and donate electrons, allowing it to act as an intermediary in redox reactions. This capability is harnessed in a variety of scientific applications, from enzymatic assays to advanced biosensors.
Phenazine ethosulfate is widely employed as an artificial electron acceptor in numerous dye-linked enzyme assays. nih.govmedchemexpress.com In these systems, it facilitates the transfer of electrons from a reduced substrate or enzyme cofactor to a final indicator dye. For instance, in the study of dehydrogenases, PES can accept electrons from the enzyme, which would otherwise transfer them to natural acceptors. researchgate.netnih.gov This property makes it a valuable tool for characterizing the kinetics and activity of enzymes where the natural electron acceptor is unknown or difficult to measure. nih.govresearchgate.net Its effectiveness as an acceptor has been demonstrated to be preferable to the more commonly known phenazine methosulfate (PMS) in certain assay conditions. nih.gov
Beyond simple laboratory assays, phenazines serve as electron shuttles in complex biological and biotechnological systems. nih.govnih.gov These molecules can cross cell membranes, picking up reducing equivalents (electrons) from intracellular processes and transferring them to extracellular electron acceptors. nih.gov This shuttling is crucial for processes like microbial survival under anaerobic conditions, where it helps maintain redox homeostasis. core.ac.uknih.gov In the context of microbial fuel cells (MFCs), PES and other phenazines can significantly enhance efficiency by mediating electron transfer from the microorganism's metabolic processes to the fuel cell's anode, thereby improving electricity generation. nih.gov
A significant advancement in biosensor technology involves the concept of quasi-direct electron transfer (quasi-DET). This process is achieved by chemically modifying enzymes with redox mediators like PES. myu-group.co.jpmyu-group.co.jp Researchers have developed amine-reactive and thiol-reactive forms of this compound (arPES and trPES, respectively) that can be covalently bonded to the surface of redox enzymes, such as glucose oxidase (GOx) or lactate (B86563) oxidase (LOx). myu-group.co.jpnih.govnih.gov
This modification attaches the PES molecule close to the enzyme's active site. myu-group.co.jpresearchgate.net After the enzyme catalyzes its substrate, electrons are transferred from the enzyme's flavin cofactor to the attached PES molecule, which then shuttles them directly to an electrode surface. myu-group.co.jpnih.gov This eliminates the need for a free mediator in the solution, overcoming issues of interference and creating a more stable and efficient sensor. nih.govnih.gov The efficiency of this electron transfer is highly dependent on the positioning of the PES molecule on the enzyme's surface. myu-group.co.jp
| Sensor Parameter | Value | Context |
| Detection Range | Up to 1 mM | Lactate sensor using trPES-modified LOx. myu-group.co.jp |
| Sensitivity | 6.62 µA/mM·cm² | Lactate sensor using trPES-modified LOx. myu-group.co.jp |
| Limit of Detection | 9.9 µM | Lactate sensor using trPES-modified LOx. myu-group.co.jp |
This table presents performance data for a lactate biosensor developed using thiol-reactive this compound (trPES) to achieve quasi-direct electron transfer.
The redox reactions of phenazines are often mechanistically described as proton-coupled electron transfer (PCET) processes. nih.govnih.gov This means that the transfer of an electron is accompanied by the transfer of a proton. nih.govrsc.org In aqueous environments, the reduction of the phenazine core typically involves a two-electron, two-proton process. nih.gov The specific dynamics—whether the electron and proton transfer occurs in a single concerted step or through a stepwise mechanism—can be influenced by factors like pH and the molecular environment. nih.gov This PCET mechanism is fundamental to how phenazines function at the interface with electrode surfaces, where their redox potential becomes pH-dependent. nih.gov Understanding these dynamics is critical for designing efficient bioelectrochemical systems. nih.gov
Redox Cycling and Reactive Oxygen Species Generation
Under certain conditions, particularly in the presence of molecular oxygen, the electron-shuttling capability of phenazines leads to a process known as redox cycling, which results in the production of reactive oxygen species (ROS).
Redox cycling occurs when a phenazine molecule, such as PES or its analog PMS, repeatedly accepts and donates electrons in a cyclical process. core.ac.uknih.gov The cycle begins when PES accepts one or two electrons from a reducing agent, such as the cellular coenzymes NADH or NADPH, becoming a reduced phenazine radical. researchgate.netmdpi.com This reduced form can then transfer the electron(s) to a suitable acceptor.
Superoxide (B77818) and Hydrogen Peroxide Production Pathways
This compound (PES) is a redox-active compound that plays a significant role in the generation of reactive oxygen species (ROS), specifically superoxide anions (O₂⁻) and subsequently hydrogen peroxide (H₂O₂). scbt.com This activity stems from its ability to participate in redox cycling, a process involving single- or two-electron transfer reactions. researchgate.net
The primary mechanism involves PES acting as an electron acceptor. medchemexpress.com It can be reduced by electron donors, most notably the reduced pyridine (B92270) nucleotides NADH and NADPH. researchgate.net This reduction can occur non-enzymatically. The reduced PES then transfers electrons to molecular oxygen (O₂), leading to the formation of the superoxide radical anion. researchgate.netmdpi.com This process regenerates the oxidized form of PES, allowing it to participate in further cycles of reduction and oxidation, thus perpetuating the production of superoxide. researchgate.netmdpi.com The generation of superoxide by PES in the presence of NADPH has been demonstrated in chemical assays. mdpi.com
The superoxide anion is a precursor to other reactive oxygen species. Through the action of superoxide dismutase (SOD) or spontaneous dismutation, superoxide is converted into hydrogen peroxide and oxygen. The production of ROS by phenazines is a key aspect of their biological effects, including their role in inducing oxidative stress. mdpi.comnih.gov In cellular systems, the mitochondrial electron transport chain can be a source of electrons for PES-mediated superoxide production. mdpi.com
The redox states of a related compound, phenazine methosulfate (PMS), which drives this ROS production, are depicted in the following table.
| Redox State | Description |
| Oxidized Form (PMS) | The initial state that accepts an electron. |
| Semiquinone Radical | Formed after a single-electron transfer. |
| Reduced Form (PMSH₂) | Formed after a two-electron transfer. |
This table illustrates the redox states of phenazine methosulfate (PMS), a compound with a similar mechanism to this compound, during redox cycling that leads to ROS production. researchgate.net
Interactions with Biological Macromolecules and Cofactors
This compound's function as an electron carrier is fundamentally linked to its interactions with various biological macromolecules and cofactors, particularly enzymes and pyridine nucleotides.
Enzyme-Phenazine Ethosulfate Interactions
This compound is widely utilized in biochemical assays as an artificial electron acceptor for a variety of enzymes, especially oxidoreductases. myu-group.co.jpnih.gov Its primary role is to facilitate the transfer of electrons from the enzyme's active site, often containing a flavin cofactor, to a final destination, such as a dye used for colorimetric detection. myu-group.co.jpresearchgate.net
The interaction between PES and enzymes can be quite specific. For instance, in PQQ-dependent methanol (B129727) dehydrogenase, PES has been shown to compete for binding at the catalytic methanol-binding site. nih.gov This competitive binding indicates a direct interaction with the enzyme's active site. Furthermore, the efficiency of electron transfer can be influenced by the specific positioning of PES relative to the enzyme's redox center. Studies involving engineered enzymes, where PES is covalently attached near the flavin cofactor, have demonstrated the feasibility of creating quasi-direct electron transfer systems. myu-group.co.jpresearchgate.net
PES is a preferred electron acceptor in many dye-linked enzyme assays over the related compound phenazine methosulfate (PMS). nih.gov It is employed in assays for a range of enzymes, including:
Alcohol dehydrogenase researchgate.net
Glucose-6-phosphate dehydrogenase researchgate.netjneurosci.orgjneurosci.org
Glycerol-3-phosphate oxidase google.com
Glucose oxidase researchgate.netgoogle.com
Lactate oxidase myu-group.co.jp
Nitric oxide reductase medchemexpress.commedchemexpress.com
The versatility of PES allows it to be used with enzymes from various sources and with different substrate specificities. myu-group.co.jp
Pyridine Nucleotide Recycling and Metabolism
A crucial aspect of this compound's mechanism is its interaction with pyridine nucleotides, namely nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺/NADH) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP⁺/NADPH). nih.gov PES can be reduced non-enzymatically by both NADH and NADPH. This property is fundamental to its application in many enzymatic assays.
In these assays, an enzyme will catalyze a reaction that reduces NAD⁺ to NADH or NADP⁺ to NADPH. researchgate.netsemanticscholar.org PES then acts as an intermediate electron carrier, accepting electrons from NADH or NADPH and transferring them to a reporter molecule, such as a tetrazolium salt like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is reduced to a colored formazan (B1609692). researchgate.netjneurosci.orgjneurosci.orgsemanticscholar.org This process reoxidizes NADH to NAD⁺ and NADPH to NADP⁺, allowing the pyridine nucleotide to be recycled and participate in further enzymatic reactions. researchgate.netsemanticscholar.org This cycling amplification is a key feature of highly sensitive enzyme-cycling assays used to measure the concentrations of these cofactors. researchgate.netsemanticscholar.org
This ability to facilitate the reoxidation of NADH is also exploited in bioelectrocatalysis for NAD⁺ regeneration. acs.orgnih.govresearchgate.net In these systems, NAD⁺-dependent dehydrogenases oxidize a substrate while reducing NAD⁺ to NADH. acs.orgnih.gov PES, often immobilized on an electrode, reoxidizes the NADH back to NAD⁺, which can then be reused by the enzyme, completing the catalytic cycle. acs.orgnih.gov This interaction underscores the central role of PES in modulating the redox state of pyridine nucleotide pools. nih.gov
The table below summarizes the key interactions of this compound with enzymes and pyridine nucleotides.
| Interacting Molecule | Role of this compound | Outcome |
| Oxidoreductase Enzymes | Acts as an artificial electron acceptor. myu-group.co.jpnih.gov | Facilitates measurement of enzyme activity. nih.gov |
| NADH/NADPH | Accepts electrons, leading to its reduction. | Reoxidation of NADH/NADPH to NAD⁺/NADP⁺. researchgate.netsemanticscholar.org |
| Tetrazolium Salts (e.g., MTT) | Transfers electrons to the salt after being reduced by NADH/NADPH. researchgate.netsemanticscholar.org | Reduction of the salt to a colored formazan for detection. researchgate.netsemanticscholar.org |
Methodological Applications in Biochemical and Cellular Research
Spectrophotometric and Electrochemical Enzyme Assay Methodologies
Phenazine (B1670421) ethosulfate (PES) is a cationic dye and electron acceptor widely employed in biochemical and cellular research, particularly in the development of enzyme assays. medchemexpress.com Its utility stems from its role as a redox mediator, facilitating the transfer of electrons between a biological reaction and an indicator system. In many dehydrogenase assays, PES acts as an intermediate electron carrier, accepting electrons from reduced cofactors like NADH or NADPH and transferring them to a terminal electron acceptor, often a chromogenic dye. This process results in a measurable change in color or fluorescence, allowing for the quantification of enzyme activity. PES is utilized in both spectrophotometric assays, which measure changes in light absorbance, and electrochemical biosensors, where electron transfer is detected as an electrical signal. researchgate.net
In dye-linked enzyme assays, PES serves as a crucial link between the enzyme-catalyzed reaction and a final indicator dye. A common indicator dye used in conjunction with PES is 2,6-dichlorophenolindophenol (DCPIP). The general principle involves the enzyme reducing PES, which in turn reduces the dye, causing a color change that can be monitored over time.
Research has shown that Phenazine Ethosulfate is often a preferred alternative to the more traditionally used N-methyl phenazonium methosulfate (PMS). bohrium.comnih.gov PMS is known for its instability, photolability, and tendency to cause anomalous kinetic behavior in enzyme assays. bohrium.com For instance, PMS can cause a rapid, non-enzymatic reduction of indicator dyes like DCPIP, particularly at higher pH and ionic strengths. bohrium.com In contrast, PES exhibits greater stability and does not typically induce this non-enzymatic dye reduction, leading to more reliable and reproducible kinetic measurements. bohrium.com
Table 1: Comparison of this compound (PES) and Phenazine Methosulfate (PMS) in Dye-Linked Assays
| Feature | This compound (PES) | Phenazine Methosulfate (PMS) |
|---|---|---|
| Stability | Higher stability in aqueous solutions. bohrium.com | Known to be unstable and photolabile. bohrium.com |
| Kinetic Behavior | Provides more consistent and reliable kinetic data. bohrium.com | Often shows anomalous kinetic behavior. bohrium.com |
| Non-Enzymatic Dye Reduction | Minimal to no non-enzymatic reduction of indicator dyes like DCPIP. bohrium.com | Can cause rapid non-enzymatic reduction of DCPIP, especially at high pH. bohrium.com |
| Free Radical Production | Produces significantly less free radical decomposition products. bohrium.com | Decomposition leads to the formation of free radicals. bohrium.com |
This compound functions as an essential intermediate in assays designed to detect the activity of nitric oxide reductases (NORs). medchemexpress.com These enzymes are critical in biological denitrification processes. In the assay, PES acts as an electron acceptor to facilitate the measurement of the enzyme's catalytic activity.
A significant application of this compound is in a colorimetric assay used to measure the activity of lactate (B86563) dehydrogenase from Plasmodium falciparum (pLDH), the parasite responsible for malaria. scielo.org.zascispace.comoup.com This assay is widely used for screening antimalarial drugs by assessing parasite viability. scispace.comoup.com
The assay's specificity relies on the ability of pLDH to use the NAD⁺ analogue, 3-acetylpyridine (B27631) adenine (B156593) dinucleotide (APAD), as a cofactor, a reaction that human lactate dehydrogenase performs at a much slower rate. scielo.org.zanih.gov In the assay, pLDH oxidizes lactate to pyruvate, which concurrently reduces APAD to APADH. scielo.org.za this compound then acts as an electron mediator, transferring electrons from the newly formed APADH to a tetrazolium salt, Nitro Blue Tetrazolium (NBT). scielo.org.zascispace.com This reduction of NBT produces a purple formazan (B1609692) crystal, a colored compound. scielo.org.za The amount of formazan produced is directly proportional to the pLDH activity, which correlates with the number of viable parasites. scielo.org.za The absorbance of the resulting solution is typically measured spectrophotometrically around 620 nm. scielo.org.za
Table 2: Key Reagents in the Plasmodium falciparum Lactate Dehydrogenase (pLDH) Assay
| Reagent | Function |
|---|---|
| Lithium L-lactate | Substrate for the pLDH enzyme. scispace.comoup.com |
| 3-acetylpyridine adenine dinucleotide (APAD) | Cofactor that is reduced by pLDH to APADH. scielo.org.zascispace.com |
| This compound (PES) | Electron mediator that transfers electrons from APADH to NBT. scielo.org.zascispace.com |
| Nitro Blue Tetrazolium (NBT) | Terminal electron acceptor that is reduced to a colored formazan product. scielo.org.zascispace.com |
This compound is employed as an artificial electron acceptor in the steady-state kinetic analysis of methylamine (B109427) dehydrogenase. nih.gov Studies using this methodology have been instrumental in elucidating the enzyme's reaction mechanism. By systematically varying the concentrations of the reducing substrate (e.g., methylamine) and the oxidizing substrate (PES), researchers can analyze the reaction rates. Kinetic data from such experiments, where plots of 1/velocity versus 1/[substrate] at different concentrations of the other substrate yield parallel lines, have demonstrated that the reaction catalyzed by methylamine dehydrogenase follows a ping-pong type mechanism. nih.gov
This compound is also involved in methodologies for the quantification of reduced pyridine (B92270) nucleotides, such as NADH and NADPH. nih.gov It can catalyze the aerobic oxidation of these nucleotides, a reaction that can be monitored to determine their concentration. nih.gov The reaction of reduced pyridine nucleotides with PES in aerobic conditions can lead to the production of free radicals, including the hydroxyl radical. nih.gov This oxidative capability is also harnessed to eliminate excess NADH or NADPH in certain enzyme assays where their presence might interfere with colorimetric measurements. For example, in nitrate (B79036) reductase assays, residual reduced pyridine nucleotides can interfere with the diazotization reaction used to detect the product, nitrite. nih.govnih.gov While phenazine methosulfate is often cited in this context, the principle of oxidizing excess NADH/NADPH is a key application for phenazine derivatives. nih.govnih.gov
Assessment of Specific Enzyme Activities
Advanced Electrochemical Techniques in Biosensor Development
This compound (PES) and its derivatives have become instrumental in the advancement of electrochemical biosensors. Their unique redox properties facilitate efficient electron transfer, a critical process in the development of sensitive and selective detection platforms. These compounds are particularly valuable in modifying electrodes and biomolecules to create sophisticated biosensing systems.
Design and Fabrication of this compound-Modified Electrodes
The modification of electrode surfaces is a cornerstone of modern electroanalysis, aiming to enhance sensitivity, selectivity, and response time. This compound derivatives are employed to create chemically modified electrodes (CMEs) with tailored properties for specific analytical applications. The fundamental principle involves immobilizing the phenazine compound onto the electrode surface, thereby creating a redox-active interface that can efficiently shuttle electrons between the electrode and a target analyte or a biological recognition element.
The design of these modified electrodes often involves covalent attachment of PES derivatives to the electrode material. This ensures the stability and reusability of the sensor. The modification process can be tailored to control the density and orientation of the phenazine molecules on the electrode surface, which in turn influences the sensor's performance. The versatility of phenazine chemistry allows for its application with a variety of electrode materials, including gold, carbon, and platinum.
Amine-Reactive this compound (arPES) in Aptamer-Based Biosensors
Amine-reactive this compound (arPES) has emerged as a novel and effective redox probe for electrochemical aptamer-based biosensors (E-ABs). sci-hub.se E-ABs are a class of biosensors that utilize aptamers, single-stranded DNA or RNA molecules that bind to specific target molecules, as the recognition element. The binding of the target to the aptamer induces a conformational change, which can be translated into an electrochemical signal.
In this context, arPES is conjugated to the terminus of the thrombin-binding aptamer. sci-hub.se This modification allows for the detection of thrombin, a key enzyme in blood coagulation, through square-wave voltammetry (SWV). The arPES-modified aptasensor exhibits a distinct peak current at approximately -0.15 V versus a silver/silver chloride (Ag/AgCl) reference electrode at a physiological pH of 7. sci-hub.se This redox potential is different from that of other commonly used redox probes like methylene (B1212753) blue (MB), offering advantages in the development of multiplexed biosensing platforms. sci-hub.se
One of the significant advantages of arPES is its signal stability at physiological pH, which is crucial for applications in biological fluids. sci-hub.se The unique electrochemical properties of arPES open up possibilities for simultaneous multi-analyte detection by using different aptamers labeled with various redox probes that have distinct electrochemical peak potentials. sci-hub.se
Thiol-Reactive this compound (trPES) for Enzyme Modification
Thiol-reactive this compound (trPES) is another innovative derivative designed for the modification of enzymes, particularly for the development of quasi-direct electron transfer (quasi-DET) type biosensors. researchgate.net This approach involves the site-specific attachment of the redox mediator to the enzyme, facilitating efficient electron transfer from the enzyme's active site to the electrode.
A notable application of trPES is in the modification of Aerococcus viridans-lactate oxidase (LOx), an enzyme used in lactate biosensors. researchgate.net By introducing a cysteine mutation near the enzyme's flavin adenine dinucleotide (FAD) cofactor, a single trPES molecule can be covalently attached. researchgate.net This modification endows the enzyme with the ability to directly transfer electrons to an electrode. An electrode immobilized with the trPES-modified LOx mutant demonstrated high amperometric response currents, indicating efficient electron transfer. researchgate.netnih.gov
The strategic placement of the trPES molecule is critical for optimal performance. Research has shown that the position around specific amino acid residues on the enzyme's surface is important for the mediator to access the reduced flavin. researchgate.netnih.gov The versatility of trPES has also been demonstrated by its successful modification of other oxidoreductases, such as Aspergillus flavus-derived FAD glucose dehydrogenase. researchgate.netnih.gov
A lactate sensor developed using LOx modified with both trPES and arPES exhibited a detection range up to 1 mM, a sensitivity of 6.62 µA/mM·cm², and a limit of detection of 9.9 µM. researchgate.netnih.gov
Integration in Microbial Electrochemical Systems
Phenazine compounds, as a class, play a significant role in microbial electrochemical systems (MESs), such as microbial fuel cells (MFCs). These systems utilize microorganisms to generate electricity from organic matter. While direct integration of this compound is not extensively documented, the broader family of phenazines, produced by bacteria like Pseudomonas aeruginosa, act as endogenous electron shuttles. myu-group.co.jp
These naturally produced phenazines, such as pyocyanin (B1662382) and phenazine-1-carboxamide, are soluble redox mediators that facilitate extracellular electron transfer (EET) from the bacteria to the anode of the MFC. myu-group.co.jp This process is crucial for the efficiency of the fuel cell. The presence of an anode has been shown to stimulate the production of pyocyanin, and mutant bacterial strains unable to synthesize these phenazines exhibit significantly lower power output. myu-group.co.jp
The principle of using phenazines as electron mediators in MFCs is well-established. These molecules can be produced by one bacterial species and utilized by others to enhance electron transfer, highlighting their importance in mixed-culture microbial communities within these systems. myu-group.co.jp This understanding of native phenazine function provides a strong rationale for exploring the potential of synthetic phenazine derivatives like this compound as exogenous mediators to further enhance the performance of microbial electrochemical systems.
Cell Culture and Developmental Biology Studies
This compound has been investigated for its effects on cellular metabolism and development, particularly in the context of in vitro embryo culture. Its role as a metabolic regulator has prompted research into its potential to improve the quality and viability of embryos produced through assisted reproductive technologies.
Supplementation in In Vitro Embryo Culture Media
The supplementation of in vitro embryo culture media with this compound has been explored as a strategy to modulate embryonic metabolism and enhance developmental outcomes. PES is known to inhibit fatty acid synthesis and promote the pentose (B10789219) phosphate (B84403) pathway. researchgate.netnih.gov
In studies with bovine embryos, the addition of 0.3 µM PES to the culture medium was investigated. researchgate.netmdpi.com While cleavage and blastocyst production rates were not significantly different between the PES-supplemented and control groups, gene expression analysis revealed significant changes. researchgate.net A total of 32 genes were differentially expressed, with 3 being upregulated and 29 downregulated in the presence of PES. researchgate.net Notably, genes involved in mitochondrial metabolic processes, oxidative stress (SOD2), and apoptosis (BAG2) were downregulated by PES supplementation. researchgate.net This suggests that PES may act by altering mitochondrial metabolism and reducing oxidative stress and apoptosis in developing embryos. researchgate.net
In porcine embryos, the effects of PES were also examined. nih.gov While the number of cells per blastocyst and the percentage of apoptotic nuclei were slightly lower in PES-treated groups, the differences were not substantial. nih.gov A study evaluating the transfer of PES-treated bovine embryos to recipient animals found no significant effect on pregnancy rates or postnatal development of the resulting calves when compared to controls. mdpi.com
| Organism | PES Concentration | Key Findings | Reference |
| Bovine | 0.3 µM | No significant effect on cleavage or blastocyst rates. Downregulation of genes related to mitochondrial metabolism, oxidative stress, and apoptosis. | researchgate.net |
| Bovine | 0.3 µM | Reduced lipid content in embryos. No adverse effect on pregnancy rates or postnatal development after transfer. | mdpi.com |
| Bovine | 0.3 µM | Decreased lipid droplets and increased mitochondrial number in serum-produced embryos without affecting overall development. | nih.gov |
| Porcine | 0.025, 0.05, 0.075 µM | Slightly lower number of cells per blastocyst and percentage of apoptotic nuclei compared to control. | nih.gov |
Assessment of Embryo Development and Quality Parameters
One of the key applications of PES in this context is the reduction of cytoplasmic lipid content in embryos. nih.govpublish.csiro.au High lipid content in IVP embryos is often associated with reduced quality and a decreased ability to survive the cryopreservation process. researchgate.net Studies have shown that culturing bovine embryos with PES can significantly reduce the accumulation of lipid granules within the cytoplasm. publish.csiro.auresearchgate.net This modulation of lipid content is linked to improved cryotolerance. In one study, the post-cryopreservation survival of bovine blastocysts cultured with PES was significantly higher (91.9%) compared to control embryos (84.9%) and those cultured with fetal calf serum (60.2%). nih.gov The mechanism is believed to involve PES acting as a metabolic regulator that inhibits fatty acid synthesis and favors the pentose phosphate pathway. oup.comresearchgate.netresearchgate.net
However, the effect on lipid reduction may be stage-dependent. One study that added PES to the in vitro maturation medium found that while it reduced lipid concentration in oocytes, this effect was not sustained to the blastocyst stage, where a compensatory increase in lipids was observed.
Beyond lipid content, research has investigated the impact of PES on standard developmental benchmarks. In several studies on bovine embryos, the addition of PES to the culture medium did not negatively affect, and in some cases had no significant effect on, key development rates such as cleavage and blastocyst production when compared to control groups. nih.govoup.comnih.gov Similarly, when good-quality blastocysts cultured with or without PES were transferred to recipients, no significant difference in pregnancy rates at day 35 or 98 was observed. nih.govresearchgate.net Furthermore, the use of PES during in vitro culture did not appear to affect conceptus losses between days 35 and 98 of pregnancy or the postnatal development of calves born normally. nih.gov
In porcine embryos, supplementation with PES resulted in slightly lower numbers of cells per blastocyst and a reduced percentage of TUNEL-positive nuclei, suggesting a potential influence on apoptosis. nih.gov In bovine embryos, PES was found to increase the number of mitochondria in embryos produced in serum-containing media, without negatively affecting development or ultrastructure. researchgate.net
| Parameter Assessed | Species | Key Findings | Reference |
| Cryotolerance | Bovine | PES improved post-cryopreservation survival of blastocysts (91.9% vs. 84.9% for controls). | nih.gov |
| Lipid Content | Bovine | PES treatment reduced the accumulation of medium and large lipid granules in the cytoplasm. | publish.csiro.auresearchgate.net |
| Blastocyst Rate | Bovine | No significant difference in blastocyst production was found between PES and control groups. | nih.govoup.com |
| Pregnancy Rate | Bovine | Use of PES during in vitro culture did not affect pregnancy rates at day 35 or 98 post-transfer. | nih.govresearchgate.net |
| Apoptosis | Porcine | The percentage of TUNEL-positive nuclei per blastocyst was slightly lower in PES-treated groups. | nih.gov |
| Mitochondria | Bovine | The use of PES increased the mitochondrial number in embryos cultured with serum. | researchgate.net |
Biological and Physiological Impact of Phenazine Ethosulfate
Modulation of Cellular Metabolic Pathways
Phenazine (B1670421) ethosulfate actively redirects metabolic flux, primarily by influencing the availability of key redox cofactors like Nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). This modulation has significant downstream effects on anabolic and catabolic processes.
Inhibition of Fatty Acid Synthesis Mechanisms
PES indirectly inhibits the synthesis of fatty acids. The production of fatty acids is an anabolic process that requires a significant supply of NADPH as a reducing agent. escholarship.org Research indicates that PES promotes metabolic pathways that compete for NADPH, thereby reducing its availability for lipogenesis. researchgate.net In studies involving in vitro-produced bovine embryos, treatment with PES led to a marked reduction in the accumulation of lipid granules. publish.csiro.aunih.gov This effect is attributed to the increased flux of glucose through the pentose (B10789219) phosphate pathway, which, while producing NADPH, appears to divert it from fatty acid synthesis, ultimately leading to lower lipid content in the cells. publish.csiro.auunesp.br
Regulation of Glucose Metabolism and Lipid Accumulation
| Metabolic Parameter | Control Group | Phenazine Ethosulfate (PES) Group | Significance |
| Glucose Uptake (pmol/embryo/h) | Not significantly different from PES | 13.1 | P < 0.01 (vs. NaN3 group) |
| Glucose Metabolism (pmol/embryo/h) | Intermediate value | 18.5 | P < 0.05 (vs. NaN3 group) |
| % Glucose Flux via PPP | 21.5% | 50.5% | P < 0.11 |
| Glycolysis | 88–94% | 187% | P < 0.01 |
| Lipid Granule Accumulation | High | Markedly Lower | P < 0.01 |
Data derived from studies on in-vitro-produced bovine embryos. publish.csiro.aunih.gov
Effects on Cellular Energetics and Mitochondrial Function
As an electron-shuttling compound, this compound can directly interact with the processes of cellular respiration that occur within the mitochondria, affecting both metabolic efficiency and the fundamental process of energy conversion.
Influence on Mitochondrial Metabolic Processes
Phenazine compounds can influence mitochondrial metabolism by acting as mobile electron carriers. nih.gov They can accept electrons from reducing agents like NADH or FADH2 and transfer them to other acceptors, including components of the electron transport chain (ETC). nih.gov This activity can alter the normal flow of electrons through the ETC complexes. By potentially bypassing certain enzymatic steps, PES can impact the mitochondrial redox state (the NAD+/NADH ratio), which in turn influences the activity of redox-sensitive enzymes within the mitochondria, including those of the tricarboxylic acid (TCA) cycle. nih.gov
Uncoupling of Oxidative Phosphorylation Processes
This compound, like other related phenazines and lipophilic compounds, can function as an uncoupler of oxidative phosphorylation. nih.gov Oxidative phosphorylation is the process where the energy released from electron transport is used to generate a proton gradient across the inner mitochondrial membrane, which then drives the synthesis of ATP. wikipedia.orgkhanacademy.org Uncouplers are molecules that disrupt this linkage. nih.gov They act as protonophores, creating a pathway for protons to leak back across the membrane, dissipating the proton gradient. nih.gov This "uncouples" the electron transport from ATP synthesis. As a result, the electron transport chain continues to operate and consume oxygen, but the energy is released as heat instead of being captured in the chemical bonds of ATP. youtube.com The use of the well-known uncoupler 2,4-dinitrophenol (B41442) (DNP) in comparative studies with PES supports the investigation of its effects within the context of metabolic uncoupling. publish.csiro.aupublish.csiro.au
Induction and Regulation of Cellular Stress Responses
This compound and related phenazine compounds are recognized for their capacity to interfere with cellular redox balance, leading to the induction of stress responses. This activity stems from their function as redox cyclers, which can generate reactive oxygen species (ROS) and subsequently trigger a cascade of cellular defense and death pathways.
Oxidative Stress Induction and Antioxidative Defense Modulation
Phenazine compounds are potent inducers of oxidative stress. nsk.hr Related N-alkylphenazinium cations, such as phenazine methosulfate (PMS), function as redox cyclers. nih.gov In the presence of cellular reductants like NAD(P)H, these molecules can undergo single- or two-electron transfer reactions, leading to the production of superoxide (B77818) radical anions and other reactive oxygen species. researchgate.net This pro-oxidant activity is a key mechanism behind their biological effects. nih.govnih.gov
The induction of oxidative stress by phenazines triggers a corresponding upregulation of the cell's antioxidative defense systems. nih.gov Studies on melanoma cells treated with PMS revealed a significant transcriptional upregulation of genes associated with oxidative and genotoxic stress responses. nih.gov This includes the modulation of key redox regulators, as detailed in the table below.
Table 1: Upregulation of Redox Regulators in Response to Phenazine-Induced Stress
| Regulator | Function | Observation | Citation |
|---|---|---|---|
| NRF2 | (Nuclear factor erythroid 2-related factor 2) Master regulator of the antioxidant response. | Upregulated | nih.gov |
| HO-1 | (Heme Oxygenase-1) An enzyme that catabolizes heme; has antioxidant and anti-inflammatory effects. | Upregulated | nih.gov |
| HSP70 | (Heat Shock Protein 70) A molecular chaperone involved in protein folding and protecting cells from stress. | Upregulated | nih.gov |
This cellular response, involving the Keap1-Nrf2 pathway, is a critical defense mechanism against the oxidative damage inflicted by such compounds. nih.gov The cell attempts to counteract the ROS surge by increasing the expression of a suite of protective enzymes and proteins. nih.govnih.gov Similarly, in bacterial systems like Streptomyces coelicolor, phenazine methosulfate activates multiple sensor-regulator systems, including SoxR and SigR, which control responses to oxidative stress. researchgate.net
Apoptosis Pathways and Cryotolerance Enhancement
The significant oxidative stress induced by phenazine compounds can overwhelm cellular defenses, leading to the activation of programmed cell death, or apoptosis. nih.govjcu.cz Research on various phenazine derivatives has elucidated their role in triggering mitochondrial-related apoptotic pathways. jcu.czjcu.cz The generation of ROS appears to be a central event, initiating a cascade that includes the activation of pro-apoptotic signaling kinases like JNK. jcu.cz
This activation leads to the depolarization of the mitochondrial membrane and a crucial shift in the balance of the Bcl-2 family of proteins. Specifically, it involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and PUMA. nih.govjcu.cz This shift facilitates the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-dependent and -independent cell death pathways. jcu.czjcu.cz
In a different biological context, this compound has been shown to enhance cryotolerance, particularly in oocytes and embryos. bioscientifica.com PES acts as a regulator of cellular metabolism by increasing glucose metabolism, glycolysis, and the activity of the pentose phosphate pathway (PPP). bioscientifica.com The PPP is vital for producing NADPH, which is essential for antioxidant defense and biosynthesis. By modulating metabolic activity, PES may help prepare cells to better withstand the stresses of freezing and thawing, a process where oxidative damage is a significant concern. bioscientifica.complos.org
Broader Biological System Interactions
The influence of this compound and its chemical relatives extends beyond individual cellular stress responses, impacting the metabolism and survival of microbial communities and modulating the behavior of eukaryotic host cells.
Impacts on Bacterial Metabolism and Survival
Phenazines are a class of secondary metabolites produced by diverse bacteria, and they play multifaceted roles in microbial physiology and ecology. nih.govcaltech.edu These compounds are not merely antibiotic agents but are integral to the producing organism's metabolic flexibility and survival. nih.gov
One of their key functions is to act as electron shuttles. nih.govnih.gov By accepting and donating electrons, phenazines can modify the cellular redox state and facilitate electron transport to alternative terminal acceptors when primary acceptors like oxygen are scarce. caltech.edunih.gov This capability is crucial for survival in anaerobic environments, such as those found deep within biofilms or in waterlogged soils. nih.gov For instance, phenazines enable bacteria to utilize mineral electron acceptors like ferric iron (Fe³⁺), thereby supporting energy generation and enhancing long-term survival under anaerobic conditions. nih.gov Furthermore, phenazines contribute to the formation and architecture of biofilms and can act as signaling molecules that regulate gene expression in response to cell density and environmental cues. nih.govnih.gov
Table 2: Key Roles of Phenazines in Bacterial Systems
| Function | Description | Citation |
|---|---|---|
| Electron Shuttling | Facilitate transfer of electrons to alternative acceptors (e.g., Fe³⁺), enabling anaerobic respiration. | nih.govnih.gov |
| Redox State Modification | Actively alter the intracellular redox balance, influencing metabolic pathways. | nih.govcaltech.edu |
| Biofilm Formation | Contribute to the structural development and maturation of bacterial biofilms. | nih.govnih.gov |
| Gene Regulation | Function as signaling molecules that control the expression of specific genes. | nih.govnih.gov |
| Enhanced Survival | Improve persistence, particularly under nutrient-limited and anaerobic conditions. | nih.govnih.gov |
Influence on Eukaryotic Host Cellular Responses
Phenazines can exert diverse and significant effects on eukaryotic host cells and tissues. nih.gov The interaction is complex, as these compounds can modify multiple host cellular responses. nih.govnih.gov The pro-oxidant and apoptosis-inducing activities of phenazines, as discussed previously, are a primary mechanism for their influence on eukaryotic cells. nih.govnih.gov This ability to generate ROS and trigger programmed cell death has been explored for its therapeutic potential, particularly in the context of antitumor activity. nih.govjcu.czresearchgate.net
Studies have shown that certain phenazine derivatives can inhibit the proliferation of cancer cells and induce apoptosis, suggesting a role in experimental chemotherapy. nih.govjcu.czmdpi.com For example, phenazine-1-carboxylic acid has demonstrated antitumor activity in prostate cancer cells by inducing ROS-mediated apoptosis. jcu.cz In plant biology, phenazines produced by soil bacteria can influence plant growth and elicit induced systemic resistance, a state of enhanced defensive capacity against a broad range of pathogens. nih.govnih.gov This highlights the ability of phenazines to modulate the immune responses of their eukaryotic hosts.
Emerging Research Directions and Translational Perspectives
Phenazine (B1670421) Ethosulfate in Biofuel Cell Research
The application of phenazine compounds as electron mediators is a critical area of advancement in biofuel cell technology. Microbial Fuel Cells (MFCs) and Enzymatic Biofuel Cells (EBFCs) offer a promising avenue for green energy by converting biochemical energy directly into electricity. sci-hub.semdpi.com The efficiency of these systems often depends on facilitating effective electron transfer from the biological component (microbes or enzymes) to the anode.
Phenazines, including those naturally produced by bacteria like Pseudomonas aeruginosa, can act as soluble electron shuttles, significantly enhancing electron transfer rates and power output in MFCs. sci-hub.senih.govresearchgate.net For instance, studies have shown that the presence of the phenazine derivative pyocyanin (B1662382), produced by P. aeruginosa, enables and enhances bacterial electron transfer to the MFC anode. sci-hub.senih.gov Mutant bacterial strains unable to synthesize phenazines achieve only a fraction of the power output of their wild-type counterparts, a deficit that can be partially restored by the external addition of pyocyanin. sci-hub.senih.gov This highlights the crucial role of phenazines as redox mediators in these bioelectrochemical systems.
More specifically, Phenazine Ethosulfate (PES) is being investigated for its role in mediated bioelectrocatalysis. One innovative approach involves the rapid entrapment of PES within a polyelectrolyte complex on electrode surfaces. acs.org This method allows for the efficient regeneration of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical cofactor in many enzymatic reactions. acs.org The process works as follows:
An NAD+-dependent dehydrogenase enzyme oxidizes a substrate (e.g., alcohol, glucose).
During this oxidation, NAD+ is reduced to NADH.
The entrapped PES on the electrode reoxidizes NADH back to NAD+, allowing the enzymatic cycle to continue, while PES itself is reduced. acs.org
This system has been successfully evaluated in biofuel cells using various anodic enzyme systems, demonstrating its versatility. acs.org
| Enzyme System | Substrate | Role of PES | Reference |
| Alcohol Dehydrogenase | Alcohol | Electron mediator for NAD+ regeneration | acs.org |
| Lactate (B86563) Dehydrogenase | Lactate | Electron mediator for NAD+ regeneration | acs.org |
| Glycerol Dehydrogenase | Glycerol | Electron mediator for NAD+ regeneration | acs.org |
| Glucose Dehydrogenase | Glucose | Electron mediator for NAD+ regeneration | acs.org |
Research in this area aims to create guidelines for designing new electron mediators with optimal redox potentials for biofuel cell applications, with phenazine derivatives being identified as promising core structures. researchgate.net
Role in Novel Therapeutic Agent Development
The biological activities of phenazine derivatives have made them a focal point in the search for new therapeutic agents, particularly in antimicrobial and anti-cancer applications.
The rise of antibiotic-resistant bacteria presents a major global health challenge, necessitating the development of new classes of antibacterial agents. nih.gov Phenazine compounds, both naturally occurring and synthetic, have demonstrated significant antibacterial properties. researchgate.net Inspired by the role of phenazines in microbial competition, researchers are developing novel halogenated phenazine (HP) analogues that show high potency against multidrug-resistant bacterial pathogens. nih.govrsc.org
These HP agents have shown excellent activity against both free-floating (planktonic) bacteria and structured biofilm communities, which are notoriously difficult to treat. researchgate.net
| Pathogen | Compound Type | Activity Noted | Reference |
| Methicillin-resistant S. aureus (MRSA) | Halogenated Phenazines | Potent antibacterial (MIC ≤ 0.1 μM) and anti-biofilm (MBEC ≤ 10 μM) | nih.govresearchgate.net |
| Methicillin-resistant S. epidermidis (MRSE) | Halogenated Phenazines | Potent antibacterial and anti-biofilm activity | nih.govresearchgate.net |
| Vancomycin-resistant Enterococcus faecium (VRE) | Halogenated Phenazines | Potent antibacterial and anti-biofilm activity | nih.govresearchgate.net |
| M. tuberculosis | Halogenated Phenazines | High activity against this pathogen | nih.gov |
A key strategy to enhance the efficacy and specificity of these compounds is the design of prodrugs. Researchers have developed nitroarene-based HP prodrugs that are designed to be activated by intracellular nitroreductase enzymes found specifically within bacteria. nih.gov This approach aims to release the active HP agent directly inside the target pathogen, potentially reducing off-target effects and improving solubility. nih.gov
Phenazine derivatives are being actively investigated for their potential as anti-cancer agents, with research exploring multiple mechanisms of action. A closely related compound, Phenazine Methosulfate (PMS), has been shown to induce lethal oxidative and mitochondriotoxic stress, leading to the apoptotic elimination of malignant melanoma cells. nih.gov This suggests that redox-cycling N-alkylphenazinium cations could be repurposed as chemotherapeutics that selectively kill cancer cells by generating superoxide (B77818). nih.gov
Other phenazine derivatives have been found to exhibit potent anti-cancer properties through different pathways:
Topoisomerase Inhibition: Certain novel pyrano[3,2-a]phenazine derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including liver (HepG2), colon (HCT116), breast (MCF7), and lung (A549) cancer. researchgate.net One particularly potent compound was found to act as a dual inhibitor of topoisomerase I and IIα, arrest the cell cycle in the G2/M phase, and induce apoptosis. researchgate.net
Targeting Specific Proteins: A phenazine derivative was shown to specifically disrupt Heat shock protein 27 (Hsp27), which plays a role in tumor progression and chemo-resistance in castration-resistant prostate cancer. researchgate.net
Lysosomal Dysfunction: Benzo[a]phenoxazine compounds, which are structurally related to phenazines, have shown selective anticancer activity against breast and colorectal cancer cells. nih.govmdpi.com These compounds accumulate in the lysosomes of cancer cells, leading to lysosomal membrane permeabilization (LMP), an increase in reactive oxygen species (ROS), and eventual cell death, making them promising candidates as LMP inducers for cancer therapy. nih.govmdpi.com
G4-Quadruplex Stabilization: Phenoxazine derivatives are also being developed as ligands that can stabilize G-quadruplex (G4) structures in DNA, which are found in telomeres and promoter regions of oncogenes. nih.gov By stabilizing these structures, these ligands can interfere with cancer cell replication, with some derivatives showing particular toxicity for lung adenocarcinoma and liver cancer cells. nih.gov
| Cancer Cell Line | Phenazine/Related Derivative | Mechanism of Action | Reference |
| Malignant Melanoma | Phenazine Methosulfate (PMS) | Induction of oxidative and mitochondriotoxic stress | nih.gov |
| Liver Cancer (HepG2) | Pyrano[3,2-a]phenazine | Topoisomerase I and IIα dual inhibition, cell cycle arrest | researchgate.net |
| Breast Cancer (MCF7) | Benzo[a]phenoxazine | Accumulation in lysosomes, induction of LMP and ROS | nih.gov |
| Colorectal Cancer (RKO) | Benzo[a]phenoxazine | Accumulation in lysosomes, induction of LMP and ROS | nih.govmdpi.com |
| Lung Adenocarcinoma (A549) | Phenoxazine derivative | G4-Quadruplex stabilization | nih.gov |
Environmental Monitoring Applications
While direct, large-scale environmental monitoring systems based on this compound are not yet established, its specific biochemical properties suggest potential applications in targeted sensing. PES is known to function as an electron acceptor and an intermediate for detecting the activity of certain enzymes. medchemexpress.comscbt.com Specifically, it is used in laboratory settings to detect nitric oxide reductase activity in the presence of ascorbic acid. medchemexpress.comscbt.com
This function as a component in an enzyme assay forms the basis for its potential use in environmental biosensors. Such sensors could be developed to detect specific biological activities or the presence of certain substances in environmental samples. For example, a biosensor incorporating nitric oxide reductase and PES could theoretically be used to monitor processes involving nitric oxide production or consumption in soil or water, which can be relevant to microbial activity and nutrient cycling.
Future Methodological Advancements and Interdisciplinary Research
The future of this compound research is poised for significant advancement through interdisciplinary collaboration and technological innovation. In biofuel cell technology , future work will likely focus on synthesizing novel phenazine derivatives with tailored redox potentials to optimize electron transfer efficiency for specific enzymes and microbes. researchgate.net Improving the long-term stability of mediator-entrapment techniques on electrode surfaces will be crucial for the commercial viability of these energy systems. acs.org
In therapeutics , the focus will continue on designing phenazines with higher specificity for cancer cells or microbial pathogens to minimize side effects. The development of advanced prodrug strategies, which leverage the unique enzymatic environment of target cells for activation, represents a key area of research. nih.gov Furthermore, using phenazine scaffolds in combination with other therapeutic agents in advanced drug delivery systems, such as supramolecular hydrogels, could lead to synergistic effects and controlled release profiles. researchgate.net
The intersection of materials science, biochemistry, and electronics will drive the development of novel biosensors for environmental and medical diagnostics. Future research may involve integrating PES and specific enzymes into new electrode materials, such as laser-induced graphene, to create highly sensitive and low-cost sensors. mdpi.com These interdisciplinary efforts will be essential to translate the fundamental chemical properties of this compound into practical solutions for energy, health, and environmental monitoring.
Q & A
Q. What is the methodological role of phenazine ethosulfate in MTS proliferation assays, and how is it applied experimentally?
this compound (PES) acts as an electron carrier in MTS assays, facilitating the reduction of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) to formazan, which is quantified spectrophotometrically at 490–570 nm. Key steps include:
- Preparing a working solution with PES (typically 0.3–1.0 mM) and MTS in a 1:5 ratio.
- Adding the solution to cell cultures and incubating (2–4 hours, 37°C) to allow formazan formation proportional to viable cell count.
- Validating results against controls (e.g., untreated cells, blanks) to exclude non-specific reduction .
Q. What spectroscopic properties make this compound suitable for enzymatic and fluorescent assays?
PES exhibits excitation/emission maxima at 390 nm and 530 nm, respectively, enabling its use as a fluorescent probe in redox-sensitive assays. Its pH-dependent absorbance shifts (e.g., increased fluorescence under acidic conditions) allow real-time monitoring of enzymatic reactions like NADH dehydrogenase activity. Researchers must calibrate instrumentation using PES standards and account for pH variations in experimental buffers .
Q. What protocols ensure the stability of this compound stock solutions in biochemical assays?
- Prepare PES in deionized water or phosphate-buffered saline (pH 7.4) at 10–50 mM.
- Filter-sterilize (0.22 µm) and store aliquots at -20°C, protected from light.
- Pre-warm to room temperature before use to prevent precipitation.
- Verify activity via control assays (e.g., NADH oxidation kinetics) if stored >1 month .
Advanced Research Questions
Q. How can researchers optimize this compound concentration to balance electron transfer efficiency and cytotoxicity?
PES exhibits dose-dependent cytotoxicity (e.g., >50 µM reduces mammalian cell viability by 20–40% in 24 hours). To optimize:
- Perform dose-response curves (1–100 µM) in target cell lines, measuring viability (MTS assay) and metabolic activity (NAD+/NADH ratios).
- Use lower concentrations (5–20 µM) with extended incubation times to minimize acute toxicity while maintaining electron transfer efficiency.
- Compare outcomes with alternative electron acceptors (e.g., phenazine methosulfate) in parallel experiments .
Q. What methodological considerations are critical when using this compound as a photocatalyst in metal-free oxidative amidation?
In metal-free amidation, PES mediates electron transfer under visible light, enabling aldehyde-to-amide conversion. Key steps include:
- Dissolving PES (1–5 mol%) in anhydrous acetonitrile with aldehydes and amines.
- Irradiating with blue LED (450 nm) under oxygen or air as the oxidant.
- Monitoring reaction progress via TLC or HPLC and comparing turnover rates with metal-catalyzed systems.
- Addressing limitations: PES may degrade under prolonged irradiation, requiring replenishment or lower light intensity .
Q. How can conflicting data on this compound’s effects in microbial vs. mammalian systems be reconciled?
Discrepancies arise from differences in PES uptake and redox environments:
- In Pseudomonas biofilms, PES enhances electron transfer via endogenous phenazines, promoting extracellular electron shuttling.
- In mammalian cells, PES may disrupt mitochondrial redox balance, increasing ROS production.
- Methodological reconciliation:
- Use microbial-mammalian co-culture models to study interspecies redox interactions.
- Measure compartment-specific redox potentials (e.g., cytosol vs. extracellular matrix) using roGFP2-Orp1 biosensors .
Data Analysis and Contradiction Management
Q. What statistical approaches address variability in this compound-dependent assay results?
- Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons (e.g., varying PES concentrations).
- Normalize data to internal controls (e.g., cell-free assays) to correct for batch-specific PES activity fluctuations.
- Report mean ± SEM and include raw data in appendices for transparency .
Q. How should researchers validate this compound’s specificity in complex biological systems?
- Use genetic knockout models (e.g., NADPH oxidase-deficient cells) to isolate PES-mediated effects.
- Pair PES with inhibitors (e.g., diphenyleneiodonium for flavoprotein inhibition) to identify off-target interactions.
- Cross-validate findings using orthogonal methods, such as Seahorse extracellular flux analysis for real-time redox monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
